molecular formula C15H19FN2O3S B2907863 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1210204-79-7

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2907863
CAS RN: 1210204-79-7
M. Wt: 326.39
InChI Key: VFDQMASITQVVDH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide, also known as DFU, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. DFU is an inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.

Mechanism of Action

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide inhibits the activity of CA IX by binding to the active site of the enzyme. CA IX plays a crucial role in maintaining the pH balance in cancer cells, which is necessary for their survival and growth. Inhibition of CA IX by N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide leads to a disruption in the pH balance, ultimately leading to reduced tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on CA IX, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of other carbonic anhydrase isoforms, which are involved in a variety of physiological processes such as respiration, acid-base balance, and fluid secretion. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA IX and has been shown to have a high degree of selectivity for this enzyme. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is also relatively stable and can be easily synthesized in the lab. However, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX. Another area of interest is the potential application of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide in combination with other chemotherapeutic agents. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has also been studied for its potential application in the treatment of other diseases such as glaucoma and epilepsy, and further research in these areas is warranted. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide to better understand its effectiveness and potential side effects.

Synthesis Methods

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 4-fluorobenzene sulfonamide, which is then reacted with 2-furanyl ethyl bromide to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide.

Scientific Research Applications

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential application in the treatment of cancer. CA IX is overexpressed in many types of cancer cells and contributes to tumor growth and metastasis. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of CA IX, leading to reduced tumor growth and increased sensitivity to chemotherapy. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide has also been studied for its potential application in the treatment of other diseases such as glaucoma and epilepsy.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-18(2)14(15-4-3-9-21-15)10-17-22(19,20)11-12-5-7-13(16)8-6-12/h3-9,14,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQMASITQVVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

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